molecular formula C17H12O5 B14851722 Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B14851722
M. Wt: 296.27 g/mol
InChI Key: WKCCLTCDMHZBDV-UHFFFAOYSA-N
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Description

Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that features a benzofuran ring system Benzofuran derivatives are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with a suitable aldehyde under acidic conditions to form the benzofuran ring . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) and reductive desulfurization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is unique due to its specific combination of functional groups and the presence of both a benzofuran ring and an ester group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

methyl 4-[(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate

InChI

InChI=1S/C17H12O5/c1-21-17(20)11-4-2-10(3-5-11)8-15-16(19)13-7-6-12(18)9-14(13)22-15/h2-9,18H,1H3

InChI Key

WKCCLTCDMHZBDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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